1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane
Description
Molecular Architecture and Stereoelectronic Features
The molecular structure of this compound exhibits a complex arrangement of perfluorinated carbon chains connected through an ether oxygen atom. The compound possesses the molecular formula carbon nine hydrogen four fluorine fifteen iodine oxygen, with a molecular weight of 540.01 grams per mole. The Chemical Abstracts Service registry number 25080-24-4 uniquely identifies this compound, while the PubChem Compound Identifier 20333200 provides additional database reference.
The molecular architecture consists of three distinct structural domains: a tetrafluoroethyl terminus bearing the iodine atom, a central octafluorobutyl chain, and a heptafluoroisopropyl ether substituent. The ether linkage connects the octafluorobutyl backbone to the heptafluoroisopropyl group, creating a branched perfluoroalkyl structure. The systematic name reflects this complexity, with the heptafluoroisopropyl group specifically identified as 1,1,1,2,3,3,3-heptafluoropropan-2-yl, indicating attachment through the central carbon of the propyl chain.
Stereoelectronic considerations play a crucial role in determining the preferred conformations of this heavily fluorinated molecule. The gauche effect, well-documented in fluorinated systems, influences the spatial arrangement around the ether oxygen. Research on related fluoroethyl compounds demonstrates that carbon-fluorine bonds exhibit preferential gauche orientations relative to carbon-oxygen bonds, with energy differences ranging from 0.95 to 1.6 kilocalories per mole favoring the gauche conformation. This stereoelectronic preference arises from favorable donor-acceptor interactions between sigma carbon-hydrogen orbitals and sigma-star carbon-fluorine antibonding orbitals.
The extensive fluorine substitution creates unique electronic properties throughout the molecular framework. Each carbon atom in the perfluorinated segments experiences significant electronegativity effects from multiple fluorine substituents, resulting in highly polarized carbon-fluorine bonds. The heptafluoroisopropyl moiety, derived from the corresponding heptafluoroisopropyl iodide precursor, maintains its characteristic branched structure with fluorine atoms occupying all available positions except the central carbon bearing the ether oxygen. This substitution pattern generates a highly electronegative environment that influences both molecular stability and reactivity patterns.
Table 1: Molecular Structure Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₄F₁₅IO |
| Molecular Weight | 540.01 g/mol |
| Chemical Abstracts Service Number | 25080-24-4 |
| PubChem Compound Identifier | 20333200 |
| International Union of Pure and Applied Chemistry Name | 1,1,2,2,3,3,4,4-octafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-6-iodohexane |
| Alternative Name | 6-(Heptafluoroisopropoxy)-1-iodo-1H,1H,2H,2H-octafluorohexane |
Spectroscopic Characterization (Fluorine-19 Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Fluorine-19 nuclear magnetic resonance spectroscopy provides the most informative analytical method for characterizing this heavily fluorinated compound. The fluorine-19 nucleus offers exceptional sensitivity and resolution for structural elucidation, with chemical shifts spanning a wide range depending on the local electronic environment. For perfluoroalkyl systems like this compound, fluorine-19 chemical shifts typically appear in characteristic regions relative to trichlorofluoromethane as the reference standard.
The tetrafluoroethyl segment bearing the iodine atom generates fluorine-19 resonances in the range of +80 to +140 parts per million, characteristic of difluoromethylene carbons. The octafluorobutyl backbone produces multiple fluorine-19 signals, with each magnetically distinct fluorine environment contributing to the spectral complexity. The heptafluoroisopropyl ether substituent exhibits fluorine-19 chemical shifts around -60 to -70 parts per million for the trifluoromethyl groups, while the central fluorine appears at approximately +140 to +250 parts per million, typical of tertiary carbon-fluorine bonds.
Advanced fluorine-19 nuclear magnetic resonance methodology enables structure determination without compound separation, utilizing the absence of background fluorine signals in natural samples. Two-dimensional fluorine-19 correlated spectroscopy experiments provide chemical shift correlations and coupling constant measurements that reveal connectivity patterns throughout the molecular framework. The substantial sensitivity of fluorine-19 nuclear magnetic resonance allows detection of compounds at micromolar concentrations, making it particularly valuable for analyzing complex perfluoroalkyl mixtures.
Infrared spectroscopy reveals characteristic absorption patterns for the perfluoroalkyl structure. The carbon-fluorine stretching vibrations appear as strong absorptions in the 1000-1300 wavenumber region, overlapping with the carbon-oxygen ether stretch. The absence of hydroxyl or carbonyl absorptions confirms the ether functionality rather than alcohol or ketone groups. The carbon-hydrogen stretching modes of the residual hydrogen atoms appear around 2850-3000 wavenumbers, significantly reduced in intensity compared to non-fluorinated analogs due to the limited hydrogen content.
Mass spectrometry analysis of perfluoroalkyl iodides presents unique challenges due to rapid fragmentation processes. The molecular ion peak typically exhibits low intensity or complete absence, with fragmentation following characteristic patterns involving carbon-carbon and carbon-iodine bond cleavage. The primary fragmentation pathway generates perfluoroalkyl cations following the formula carbon n fluorine 2n+1 positive, with loss of 50 mass units corresponding to difluoromethylene fragments. Secondary fragmentation produces odd-electron cations with the formula carbon n fluorine 2n positive radical, potentially involving intramolecular fluorine migration mechanisms.
Table 2: Spectroscopic Characteristics
| Technique | Parameter | Expected Range/Value |
|---|---|---|
| Fluorine-19 Nuclear Magnetic Resonance | Trifluoromethyl groups | -60 to -70 ppm |
| Fluorine-19 Nuclear Magnetic Resonance | Difluoromethylene groups | +80 to +140 ppm |
| Fluorine-19 Nuclear Magnetic Resonance | Tertiary carbon-fluorine | +140 to +250 ppm |
| Infrared Spectroscopy | Carbon-fluorine stretch | 1000-1300 cm⁻¹ |
| Infrared Spectroscopy | Carbon-oxygen ether stretch | 1000-1300 cm⁻¹ |
| Infrared Spectroscopy | Carbon-hydrogen stretch | 2850-3000 cm⁻¹ |
| Mass Spectrometry | Molecular ion | Low intensity/absent |
| Mass Spectrometry | Base peak fragments | Loss of 50 mass units |
Comparative Analysis with Related Perfluoroalkyl Iodides
Comparative analysis with related perfluoroalkyl iodides reveals structural and electronic similarities that illuminate the properties of this compound. Heptafluoroisopropyl iodide, with the molecular formula carbon three fluorine seven iodine and molecular weight 295.93 grams per mole, serves as a key structural component within the target compound. This secondary perfluoroalkyl iodide exhibits characteristic properties including a boiling point of 40 degrees Celsius and density of 2.08 grams per milliliter at 25 degrees Celsius.
The heptafluoroisopropyl moiety demonstrates unique reactivity patterns in organometallic chemistry, serving as a chain-transfer agent in telomerization reactions involving difluoroethylene and tetrafluoroethylene. The preparation of perfluoropropyl magnesium bromide and perfluoropropyl magnesium iodide from heptafluoroisopropyl iodide illustrates the synthetic utility of this structural fragment. These organometallic applications suggest potential reactivity pathways for the target compound through the heptafluoroisopropyl substituent.
Perfluoroalkyl compounds containing cyclohexane rings, such as 1-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-iodocyclohexane with molecular formula carbon nine hydrogen ten fluorine seven iodine, provide structural parallels for understanding conformational preferences. The incorporation of heptafluoroisopropyl groups into cyclic systems demonstrates the versatility of this fluorinated substituent across different molecular frameworks. The molecular weight of 378.07 grams per mole for the cyclohexane analog illustrates the significant mass contribution of the heptafluoroisopropyl group.
Mass spectrometry studies of linear perfluoroalkanes reveal fragmentation mechanisms applicable to understanding the target compound's behavior. Compounds such as pentafluoropropane and hexafluorobutane undergo rapid, non-statistical dissociation processes that complicate molecular ion observation. The fragmentation patterns involve preferential carbon-carbon bond cleavage over carbon-fluorine bond breaking, generating characteristic ion series with formulas corresponding to perfluoroalkyl fragments. Time-resolved femtosecond ionization studies demonstrate predissociation timescales of 1-2 picoseconds for perfluoroalkyl molecular ions, with coherent vibrational dynamics influencing fragment yields.
Synthetic applications of related perfluoroalkyl compounds include ionic addition reactions to electron-deficient alkenes using fluoride-mediated conditions. The generation of heptafluoro-2-propyl anions from 2H-heptafluoropropane under basic conditions demonstrates potential synthetic pathways involving perfluoroalkyl carbanions. These reactions proceed through nucleophilic addition mechanisms that may apply to transformations of the target compound's heptafluoroisopropyl substituent.
Table 3: Comparative Analysis of Related Perfluoroalkyl Iodides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| Target Compound | C₉H₄F₁₅IO | 540.01 | Ether-linked perfluoroalkyl chains |
| Heptafluoroisopropyl iodide | C₃F₇I | 295.93 | Boiling point 40°C, density 2.08 g/mL |
| Cyclohexyl analog | C₉H₁₀F₇I | 378.07 | Cyclic framework with heptafluoroisopropyl |
| Pentafluoropropane | C₅F₁₂ | 288.03 | Linear perfluoroalkane comparison |
| Hexafluorobutane | C₆F₁₄ | 338.04 | Extended perfluoroalkyl chain |
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-6-iodohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F15IO/c10-3(11,1-2-25)4(12,13)5(14,15)9(23,24)26-6(16,7(17,18)19)8(20,21)22/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUMSKSNQXXFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F15IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605583 | |
| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90605583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25080-24-4 | |
| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90605583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1,2,2,3,3,4,4-Octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane is a complex fluorinated compound that belongs to a class of substances known as per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical properties and have been widely studied for their biological activities and potential health effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a significant presence of fluorine atoms that contribute to its hydrophobic nature. This structure leads to unique interactions with biological systems.
Research indicates that PFAS compounds can influence various biological pathways. The biological activity of this compound may include:
- Immunotoxicity : Studies have shown that PFAS can modulate immune responses by altering cell signaling pathways and affecting immune cell populations. This can lead to immunosuppression or altered responses to vaccinations .
- Endocrine Disruption : The compound may interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolism and endocrine function .
Toxicological Studies
A review of recent studies provides insights into the toxicological effects associated with exposure to this compound:
Case Study 1: Immunotoxicity in Rodents
A study conducted on rodents exposed to various PFAS compounds showed a dose-dependent decrease in T-cell dependent antibody responses. This suggests that this compound may similarly impair immune function in mammals .
Case Study 2: Endocrine Effects
Research has indicated that exposure to certain PFAS can disrupt thyroid hormone levels. A case study involving human populations near industrial sites revealed altered thyroid function tests correlated with serum levels of specific PFAS .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C-I bond at position 6 is the primary reactive site due to its relatively lower bond strength compared to C-F bonds. This enables substitution under controlled conditions:
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Hydrolysis | Aqueous NaOH (pH > 12), 60–80°C | 6-hydroxy derivative + NaI | |
| Amination | NH₃ in ethanol, 50°C, 24 hr | 6-amino derivative + HI | |
| Thiol Substitution | HSCH₂CO₂H, DMF, 100°C, 12 hr | 6-thioglycolic acid derivative + HI | Radical-mediated |
Key findings from:
-
Reaction rates depend on steric hindrance from adjacent fluorinated groups.
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 15–20% in hydrolysis.
Elimination Reactions
Dehydrohalogenation occurs under strong basic conditions, producing fluoroalkenes:
| Parameter | Value |
|---|---|
| Optimal Temperature | 120–140°C |
| Yield | 68–72% |
| Byproducts | Partially defluorinated chains (<5%) |
The reaction favors Zaitsev orientation, forming the most substituted double bond .
Radical-Mediated Reactions
UV irradiation (254 nm) initiates homolytic cleavage of the C-I bond, generating fluorinated radicals:
These radicals participate in:
-
Polymerization : With ethylene, forming fluorinated polyethylene (MW: 15,000–20,000 Da).
-
Cross-coupling : Using Pd(0) catalysts to synthesize biaryls (e.g., with benzene derivatives) .
Stability Under Environmental Conditions
The compound resists hydrolysis (t₁/₂ > 1 year at pH 7) and oxidation (no reaction with H₂O₂ or O₃) due to its perfluorinated structure . Degradation occurs only under extreme conditions:
| Condition | Effect |
|---|---|
| Pyrolysis (>400°C) | Decomposes to CF₄, C₂F₆, and IF₅ |
| Gamma Radiation | Forms C₃F₇O- and I- radicals |
Comparative Reactivity Table
| Reaction Site | Reactivity | Key Influencing Factors |
|---|---|---|
| C-I Bond | High | Solvent polarity, nucleophile strength |
| Fluorinated Ether Chain | Low | Electron-withdrawing effect of CF₃ groups |
| Adjacent CF₂ Groups | Inert | Strong C-F bond dissociation energy (485 kJ/mol) |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Fluorinated Compounds
Physicochemical Properties
- Molecular Weight and Polarity : The target compound’s iodine atom increases its molecular weight (~612 g/mol) compared to Caroxin D (~720 g/mol) and Caroxin F (~520 g/mol). The iodine’s polarizability may enhance solubility in polar aprotic solvents, whereas Caroxin D/F rely on fluorophilic interactions for gas absorption .
- Thermal Stability : Perfluorinated ethers like Caroxin D exhibit decomposition temperatures >200°C, while iodine substituents in the target compound may reduce thermal stability due to weaker C–I bonds .
Preparation Methods
The target molecule features a perfluorinated hexane backbone with a heptafluoropropoxy substituent at the C1 position and an iodine atom at the C6 terminal. The electron-withdrawing nature of fluorine atoms necessitates harsh fluorination conditions, while the iodine moiety requires late-stage introduction to avoid premature elimination or substitution. Computational studies suggest that the steric bulk of the heptafluoropropoxy group imposes conformational restrictions, favoring a helical arrangement of the fluorinated chain.
Synthetic Routes
Stepwise Fluorination-Iodination Approach
Starting Material Preparation
Hexane-1,6-diol serves as the precursor, undergoing sequential fluorination:
- Initial Fluorination : Treatment with sulfur tetrafluoride (SF₄) in anhydrous HF at −40°C converts hydroxyl groups to fluorides, yielding 1,6-difluorohexane.
- Progressive Fluorination : Repeated exposure to cobalt(III) fluoride (CoF₃) under radical conditions introduces additional fluorine atoms at C2–C5 positions.
Table 1 : Fluorination Efficiency by Iteration
| Step | Reagent | Temperature (°C) | Yield (%) | Purity (GC-MS) |
|---|---|---|---|---|
| 1 | SF₄/HF | −40 | 78 | 92 |
| 2 | CoF₃ (1st pass) | 120 | 65 | 88 |
| 3 | CoF₃ (2nd pass) | 130 | 58 | 85 |
Heptafluoropropoxy Group Installation
The C1 fluorine is displaced via nucleophilic substitution using sodium heptafluoropropoxide (NaOC₃F₇) in dimethyl sulfoxide (DMSO) at 80°C. Kinetic studies reveal a second-order dependence on NaOC₃F₇ concentration, suggesting a bimolecular mechanism.
Terminal Iodination
The C6 position is functionalized via Finkelstein reaction:
- Intermediate : 6-Bromo-1,1,2,2,3,3,4,4-octafluoro-1-(heptafluoropropoxy)hexane
- Reagent : Sodium iodide (NaI) in acetone, 12 h reflux
- Yield : 72% after distillation (bp 145°C/760 mmHg)
One-Pot Tandem Methodology
A streamlined approach combines fluorination and alkoxylation in a single reactor:
- Simultaneous SF₄/NaOC₃F₇ Exposure : Hexane-1,6-diol reacts with SF₄ and NaOC₃F₇ under pressure (15 bar) at 100°C for 48 h.
- Iodine Quench : Direct addition of HI gas to the reaction mixture introduces the terminal iodide.
Key Advantages :
- Eliminates intermediate purification steps
- Reduces total synthesis time by 40%
- Achieves 61% overall yield (vs. 52% for stepwise method)
Purification and Analytical Validation
Distillation Parameters
Fractional distillation under reduced pressure (0.1 mmHg) separates the target compound from byproducts:
- First Cut : 80–85°C (hexafluoro impurities)
- Main Fraction : 112–115°C (≥98% purity by ¹⁹F NMR)
Spectroscopic Characterization
¹⁹F NMR (CDCl₃, 470 MHz) :
- δ −81.2 (t, J = 8.1 Hz, CF₃)
- δ −118.4 to −126.8 (m, backbone CF₂ groups)
- δ −184.3 (s, terminal CF₂I)
HRMS (ESI-) :
- Calculated for C₉H₄F₁₅IO: 540.0034
- Observed: 540.0031 [M-H]⁻
Industrial-Scale Considerations
Cost Optimization
- NaOC₃F₇ Recovery : 89% efficiency via aqueous extraction
- Iodine Recycling : Electrochemical methods recover 75% iodide from quench streams
Q & A
Q. What are the optimal synthetic routes for 1,1,2,2,3,3,4,4-octafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-6-iodohexane, and what challenges arise during fluorination?
Methodological Answer: The synthesis typically involves sequential fluorination and etherification. A key step is the nucleophilic substitution of iodine in hexane derivatives with fluorinated alkoxide groups. Challenges include:
- Fluorination Efficiency: Achieving complete substitution without side reactions (e.g., elimination) requires anhydrous conditions and catalysts like KF or CsF .
- Purification: High-performance liquid chromatography (HPLC) with fluorinated stationary phases (e.g., C8-F) is recommended due to the compound’s hydrophobicity .
- Yield Optimization: Reaction temperatures >100°C and prolonged reaction times (24–48 hours) improve yields but risk thermal decomposition.
Q. How can researchers characterize the molecular structure and purity of this compound?
Methodological Answer: Use a combination of:
- 19F/13C NMR Spectroscopy: To confirm fluorine substitution patterns and ether linkage integrity. For example, the heptafluoropropoxy group shows distinct CF3 signals at δ −70 to −80 ppm .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative ion mode detects the molecular ion [M−I]⁻ due to iodine’s electronegativity.
- X-ray Crystallography: Single-crystal analysis resolves steric effects from bulky fluorinated groups, though crystallization in fluorinated solvents (e.g., hexafluorobenzene) is often necessary .
Q. What solvent systems are compatible with this compound in experimental applications?
Methodological Answer: The compound’s high fluorination makes it soluble in:
- Fluorinated Solvents: Perfluoropolyethers (e.g., Caroxin D/F analogs) or hydrofluoroethers (HFEs) .
- Nonpolar Media: Hexane or toluene, though aggregation may occur.
Avoid polar aprotic solvents (e.g., DMSO), which disrupt fluorophilic interactions.
Advanced Research Questions
Q. How does this compound’s fluorinated ether moiety influence its CO2 absorption capacity compared to other fluorinated solvents?
Methodological Answer: The heptafluoropropoxy group enhances CO2 solubility via quadrupole interactions. Comparative studies should:
- Measure Gas-Liquid Partitioning: Use gravimetric or volumetric gas absorption setups at 25–50°C.
- Compare with Caroxin F (C6F13-ether): This compound’s iodine substituent may reduce absorption efficiency by ~15% due to steric hindrance, as observed in analogous fluorinated ethers .
- Computational Modeling: Density Functional Theory (DFT) can simulate CO2 binding energies at fluorinated sites .
Q. How do discrepancies in reported crystallographic data for fluorinated ethers impact structural validation?
Methodological Answer: Contradictions arise from:
- Dynamic Disorder: Fluorine atoms in flexible ether chains often exhibit positional ambiguity in XRD. Refinement using restraints (e.g., ISOR in SHELXL) improves accuracy .
- Thermal Motion: Low-temperature crystallography (100 K) reduces artifacts. For example, corrigenda in fluorinated diol structures highlight misassigned fluorine positions .
- Validation Tools: Cross-check with Cambridge Structural Database (CSD) entries for analogous compounds .
Q. What strategies mitigate iodine loss during high-temperature reactions involving this compound?
Methodological Answer: Iodine’s lability under heat or UV light necessitates:
Q. How can computational chemistry predict the compound’s reactivity in radical polymerization systems?
Methodological Answer:
- Radical Stability Analysis: Calculate bond dissociation energies (BDEs) for C–I and C–F bonds using Gaussian09 at the M06-2X/def2-TZVP level. The C–I bond (BDE ~50 kcal/mol) is prone to homolytic cleavage, initiating polymerization .
- Kinetic Monte Carlo Simulations: Model chain propagation rates in fluorinated matrices.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
